molecular formula C5H9ClO2S B13276293 (2-Methylcyclopropyl)methanesulfonyl chloride

(2-Methylcyclopropyl)methanesulfonyl chloride

Cat. No.: B13276293
M. Wt: 168.64 g/mol
InChI Key: HERAJHOIHUKAIU-UHFFFAOYSA-N
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Description

(2-Methylcyclopropyl)methanesulfonyl chloride is an organosulfur compound with the chemical formula C5H9ClO2S. This compound is a derivative of methanesulfonyl chloride, where a 2-methylcyclopropyl group is attached to the methanesulfonyl chloride moiety. It is a colorless liquid that is soluble in polar organic solvents but reactive towards water, alcohols, and many amines .

Preparation Methods

Synthetic Routes and Reaction Conditions

(2-Methylcyclopropyl)methanesulfonyl chloride can be synthesized through the chlorination of methanesulfonic acid with thionyl chloride or phosgene. The reaction typically involves heating methanesulfonic acid to 95°C and adding thionyl chloride over a period of 4 hours. The temperature is maintained at 95°C throughout the addition and for 3.5 hours after completion. The product is then distilled under reduced pressure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of thionyl chloride or phosgene as chlorinating agents is common due to their efficiency in converting methanesulfonic acid to the desired sulfonyl chloride .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of (2-Methylcyclopropyl)methanesulfonyl chloride involves its role as an electrophile. It functions as a source of the “CH3SO2+” synthon, which reacts with nucleophiles to form methanesulfonates. The compound undergoes E1cb elimination to generate sulfene, which then reacts with nucleophiles to form the desired products .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the 2-methylcyclopropyl group, which imparts distinct reactivity and steric properties compared to other sulfonyl chlorides. This makes it valuable in specific synthetic applications where such properties are desired .

Properties

Molecular Formula

C5H9ClO2S

Molecular Weight

168.64 g/mol

IUPAC Name

(2-methylcyclopropyl)methanesulfonyl chloride

InChI

InChI=1S/C5H9ClO2S/c1-4-2-5(4)3-9(6,7)8/h4-5H,2-3H2,1H3

InChI Key

HERAJHOIHUKAIU-UHFFFAOYSA-N

Canonical SMILES

CC1CC1CS(=O)(=O)Cl

Origin of Product

United States

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